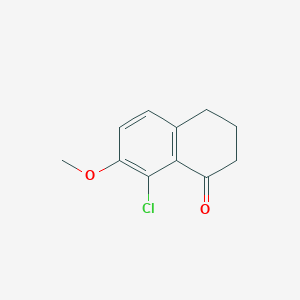

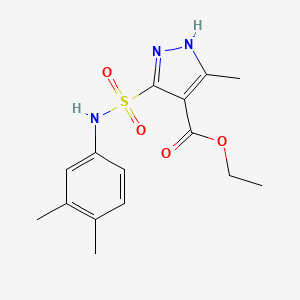

![molecular formula C12H13ClN2O5 B2394580 (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid CAS No. 956411-49-7](/img/structure/B2394580.png)

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with 4-chloro-3-nitrobenzoyl chloride. The amine would be derived from (2S)-2-amino-3-methylbutanoic acid, which is an α-amino acid. The stereochemistry at the 2nd carbon suggests that this compound may be a product of a biosynthetic pathway or could be synthesized using chiral starting materials or chiral catalysts .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carboxylic acid group, an amide group, and a benzene ring substituted with a nitro group and a chlorine atom. The stereochemistry at the 2nd carbon atom is indicated as S, which means that the priority groups around this carbon atom are arranged counterclockwise when viewed from the direction that makes the lowest priority group (usually hydrogen) point away from the viewer .Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. The carboxylic acid group can participate in acid-base reactions, esterification, and amide formation. The amide group can undergo hydrolysis, especially under acidic or basic conditions. The nitro group on the benzene ring can be reduced to an amino group, and the chlorine atom can be displaced by nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid and the amide would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces, which in turn are affected by the polarity of the molecules and the presence of hydrogen bonding .Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could involve exploring its potential uses in various fields. For example, if it has biological activity, it could be studied as a potential pharmaceutical compound. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

Eigenschaften

IUPAC Name |

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)7-3-4-8(13)9(5-7)15(19)20/h3-6,10H,1-2H3,(H,14,16)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYQJFFJQHAXBS-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26724356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

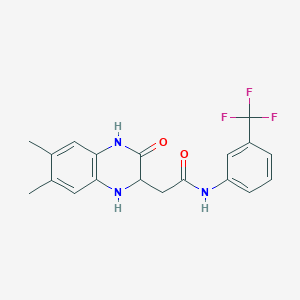

![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)

![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)

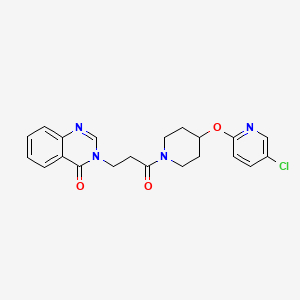

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

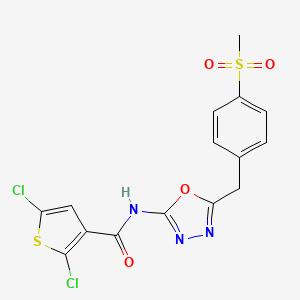

![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)